molecular formula C9H16ClNO4 B2438746 Dimethyl (3R,5S)-piperidine-3,5-dicarboxylate;hydrochloride CAS No. 1099378-04-7

Dimethyl (3R,5S)-piperidine-3,5-dicarboxylate;hydrochloride

Cat. No.: B2438746
CAS No.: 1099378-04-7
M. Wt: 237.68
InChI Key: FOEXRJBHOCBGFH-KNVOCYPGSA-N
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Description

Dimethyl (3R,5S)-piperidine-3,5-dicarboxylate;hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its piperidine ring structure, which is substituted with two ester groups at the 3 and 5 positions, and it exists as a hydrochloride salt. The stereochemistry of the compound is defined by the (3R,5S) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (3R,5S)-piperidine-3,5-dicarboxylate;hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of a 1,2-diamine derivative with sulfonium salts, followed by cyclization to form the piperidine ring . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3R,5S)-piperidine-3,5-dicarboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Dimethyl (3R,5S)-piperidine-3,5-dicarboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Dimethyl (3R,5S)-piperidine-3,5-dicarboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: These compounds share a similar piperidine ring structure but differ in their substituents and stereochemistry.

    Dimethylpiperidine: A related compound with different functional groups and stereochemistry.

Uniqueness

Dimethyl (3R,5S)-piperidine-3,5-dicarboxylate;hydrochloride is unique due to its specific (3R,5S) configuration and the presence of ester groups, which confer distinct chemical and biological properties compared to other piperidine derivatives .

Properties

IUPAC Name

dimethyl (3R,5S)-piperidine-3,5-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4.ClH/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2;/h6-7,10H,3-5H2,1-2H3;1H/t6-,7+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHNNEWIFMNBOM-UKMDXRBESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CNC1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CNC1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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